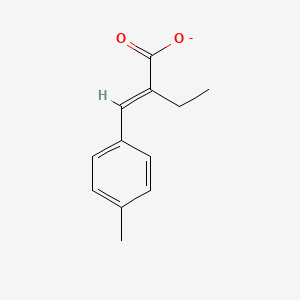
2-(p-tolylmethylene)butanoate;Ethyl 4-methylcinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-tolylmethylene)butanoate, also known as Ethyl 4-methylcinnamate, is an ester compound. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-tolylmethylene)butanoate typically involves the esterification of 4-methylcinnamic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions .
Industrial Production Methods
Industrial production of esters like 2-(p-tolylmethylene)butanoate often employs similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-tolylmethylene)butanoate undergoes several types of chemical reactions, including:
Substitution: The ester can undergo nucleophilic acyl substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.
Substitution: Grignard reagents (RMgX) are often used in nucleophilic acyl substitution reactions.
Major Products
Hydrolysis: 4-methylcinnamic acid and ethanol.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(p-tolylmethylene)butanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(p-tolylmethylene)butanoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes . Its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2-(p-tolylmethylene)butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
Uniqueness
What sets 2-(p-tolylmethylene)butanoate apart is its specific structure, which imparts unique chemical and biological properties. Its 4-methylcinnamate moiety contributes to its distinct fragrance and potential therapeutic effects .
Eigenschaften
Molekularformel |
C12H13O2- |
|---|---|
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
(2E)-2-[(4-methylphenyl)methylidene]butanoate |
InChI |
InChI=1S/C12H14O2/c1-3-11(12(13)14)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,14)/p-1/b11-8+ |
InChI-Schlüssel |
HJBGREYJNUGUPC-DHZHZOJOSA-M |
Isomerische SMILES |
CC/C(=C\C1=CC=C(C=C1)C)/C(=O)[O-] |
Kanonische SMILES |
CCC(=CC1=CC=C(C=C1)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


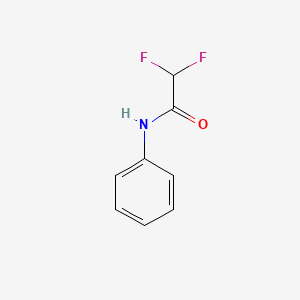


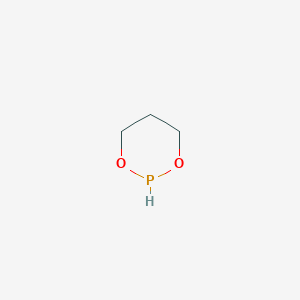
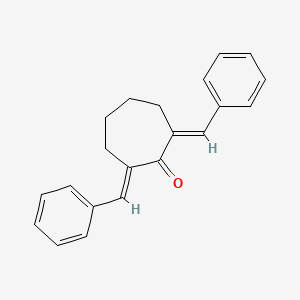
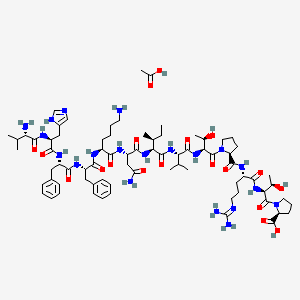
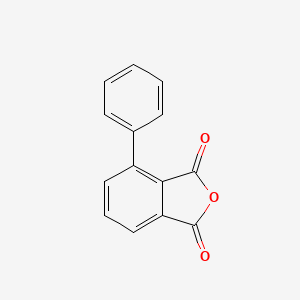

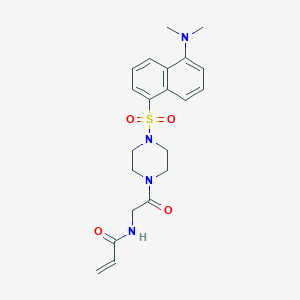
![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
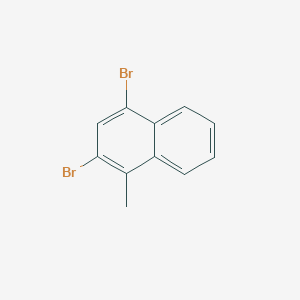
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
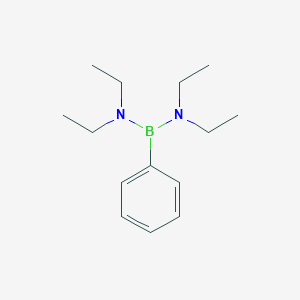
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
